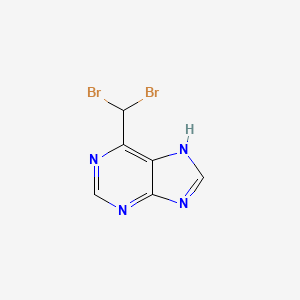

6-(dibromomethyl)-7H-purine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

89280-90-0 |

|---|---|

Molecular Formula |

C6H4Br2N4 |

Molecular Weight |

291.93 g/mol |

IUPAC Name |

6-(dibromomethyl)-7H-purine |

InChI |

InChI=1S/C6H4Br2N4/c7-5(8)3-4-6(11-1-9-3)12-2-10-4/h1-2,5H,(H,9,10,11,12) |

InChI Key |

XBJPUSDKACSBBH-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)C(Br)Br |

Origin of Product |

United States |

In Depth Chemical Reactivity and Mechanistic Investigations of 6 Dibromomethyl 7h Purine

Analysis of the Electrophilic Reactivity of the Dibromomethyl Group

The dibromomethyl group attached to the C6 position of the purine (B94841) ring is the primary site of electrophilic reactivity. The two bromine atoms, being highly electronegative, withdraw electron density from the benzylic carbon, rendering it susceptible to attack by nucleophiles. The purine ring itself, being an electron-withdrawing heterocycle, further enhances the electrophilicity of this carbon.

Exploration of Nucleophilic Attack Mechanisms at the Dibromomethyl Carbon

Nucleophilic attack on the dibromomethyl carbon of 6-(dibromomethyl)-7H-purine is anticipated to proceed primarily through an SN2-type mechanism. In this pathway, a nucleophile directly attacks the electrophilic carbon, leading to the displacement of a bromide ion in a concerted step. The transition state would involve a pentacoordinate carbon atom.

Alternatively, under certain conditions, a stepwise SN1-type mechanism could be envisaged. This would involve the initial departure of a bromide ion to form a resonance-stabilized α-bromo-purinylmethyl carbocation. The purine ring can delocalize the positive charge, contributing to the stability of this intermediate. The subsequent attack of a nucleophile on this carbocation would yield the substitution product. The prevailing mechanism will be influenced by factors such as the nature of the nucleophile, the solvent polarity, and the reaction temperature.

Kinetic and Thermodynamic Studies of Hydrolysis and Solvolysis Reactions

While specific kinetic and thermodynamic data for the hydrolysis and solvolysis of this compound are not extensively documented in the public domain, the reactivity of analogous benzylic dihalides provides a framework for understanding these processes. The hydrolysis of the dibromomethyl group is expected to occur in a stepwise manner, first yielding a 6-(bromohydroxymethyl)-7H-purine intermediate, which would then undergo further hydrolysis to form 6-formyl-7H-purine (purine-6-carboxaldehyde).

The rates of these reactions are expected to be significantly influenced by pH and the presence of catalysts. In acidic conditions, protonation of a purine nitrogen atom could enhance the electron-withdrawing effect of the ring, thereby accelerating the nucleophilic attack by water. Conversely, under basic conditions, direct attack by hydroxide (B78521) ions, being stronger nucleophiles than water, would also lead to an increased reaction rate.

Table 1: Postulated Rate-Influencing Factors in the Hydrolysis of this compound

| Factor | Predicted Effect on Rate | Rationale |

| Increasing Temperature | Increase | Provides activation energy for the reaction. |

| Increasing Solvent Polarity | Increase | Stabilizes charged intermediates and transition states, particularly in an SN1-like mechanism. |

| Low pH (Acidic) | Increase | Protonation of the purine ring enhances the electrophilicity of the dibromomethyl carbon. |

| High pH (Basic) | Increase | Hydroxide is a stronger nucleophile than water. |

Detailed Mechanisms of Covalent Adduct Formation (Alkylation)

The pronounced electrophilicity of the dibromomethyl group makes this compound a potent alkylating agent, capable of forming covalent adducts with various nucleophilic biomolecules. This reactivity is of significant interest in the context of medicinal chemistry and chemical biology. Studies on analogous compounds, such as 6-(dibromomethyl)-5-nitropyrimidines, have suggested that their biological activity stems from an alkylation mechanism nih.gov.

Elucidation of Reaction Pathways Leading to Covalent Adducts with Model Biomolecules

The reaction with nucleophilic functional groups present in biomolecules, such as the thiol group of cysteine, the imidazole (B134444) ring of histidine, or the amino groups of lysine (B10760008) and nucleic acid bases, is expected to proceed via nucleophilic substitution at the dibromomethyl carbon.

For instance, the reaction with a cysteine residue would likely involve the initial displacement of one bromide ion by the thiolate anion to form a thioether linkage. The remaining bromine atom on the benzylic carbon could then either be hydrolyzed or react with another nearby nucleophile, potentially leading to cross-linking.

Identification and Characterization of Reactive Intermediates in Alkylation Processes

The primary reactive intermediate in SN1-type alkylation reactions is the α-bromo-purinylmethyl carbocation. The stability of this carbocation is a key factor in determining the reaction rate and pathway. Resonance delocalization of the positive charge onto the purine ring system is a crucial stabilizing factor.

In SN2 reactions, the key species is the transition state, which is a high-energy, transient arrangement of the reactants. Spectroscopic techniques, such as stopped-flow UV-Vis or rapid-scan NMR, could potentially be employed to detect and characterize any transient intermediates or long-lived adducts formed during the alkylation process.

Reactivity Pathways Involving the Purine Heterocyclic System

While the dibromomethyl group is the most reactive site for nucleophilic attack, the purine ring itself can participate in various chemical transformations. The electron-rich nature of the purine heterocycle makes it susceptible to electrophilic attack, although the presence of the electron-withdrawing dibromomethyl group at C6 will deactivate the ring towards this type of reaction compared to unsubstituted purine.

Electrophilic aromatic substitution, if it were to occur, would likely be directed to the electron-rich imidazole portion of the purine ring. However, the conditions required for such reactions would need to be carefully chosen to avoid concomitant reactions at the more reactive dibromomethyl group.

Conversely, the purine ring can also undergo nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups. While the dibromomethyl group is not a typical activating group for nucleophilic aromatic substitution on the ring itself, its electronic influence, coupled with the inherent reactivity of the purine system, could lead to complex reaction pathways under specific conditions.

Table 2: Summary of Potential Reactive Sites and Reaction Types for this compound

| Reactive Site | Reaction Type | Probable Outcome |

| Dibromomethyl Carbon | Nucleophilic Substitution (SN1/SN2) | Alkylation of nucleophiles, hydrolysis to aldehyde. |

| Purine Ring (N atoms) | Alkylation/Protonation | Formation of quaternary ammonium (B1175870) salts/protonated species. |

| Purine Ring (C atoms) | Electrophilic Aromatic Substitution | Substitution at electron-rich positions (less favorable due to deactivation). |

| Purine Ring (C atoms) | Nucleophilic Aromatic Substitution | Substitution at activated positions (conditions dependent). |

Examination of Electrophilic and Nucleophilic Substitution Reactions on the Purine Ring

The purine ring is generally considered an electron-deficient system, making it susceptible to nucleophilic attack and relatively resistant to electrophilic substitution.

Nucleophilic Substitution:

The C6 position of the purine ring is particularly activated towards nucleophilic attack, a characteristic that is further enhanced by the presence of an electron-withdrawing substituent. In analogous compounds like 6-chloropurine (B14466) and 6-bromopurine, the halogen acts as a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. jchps.comyoutube.com This allows for the introduction of a wide array of functional groups by treatment with various nucleophiles such as amines, thiols, and alkoxides. jchps.com For this compound, while the dibromomethyl group itself is not a typical leaving group in SNAr reactions on the ring, its strong electron-withdrawing nature would significantly activate the C6 position to attack if a suitable leaving group were present.

Furthermore, the bromine atoms on the methyl group are susceptible to nucleophilic displacement. While not a direct substitution on the purine ring, reactions at this position are highly relevant. For instance, analogous 6-(halomethyl)purines can undergo reactions with nucleophiles to yield substituted methylpurines.

Electrophilic Substitution:

Electrophilic aromatic substitution on the purine ring is generally difficult due to the presence of electron-withdrawing nitrogen atoms. When such reactions do occur, they typically require forcing conditions and the position of substitution is influenced by the existing substituents. For instance, the nitration of 6-aminopurine (adenine) occurs at the C8 position. youtube.com In the case of this compound, the powerful electron-withdrawing effect of the dibromomethyl group would further deactivate the ring towards electrophilic attack, making such reactions highly unlikely under normal conditions.

Investigation of Purine Ring Opening and Rearrangement Reactions Initiated by the Substituent

Substituents on the purine ring can play a crucial role in initiating ring opening and rearrangement reactions. The dibromomethyl group at the C6 position of this compound is a key player in this context.

A notable rearrangement has been observed in a related compound, 6-trichloromethyl-9-methylpurine, which rearranges to 6-dichloromethyl-9-methyl-8-oxopurine in a mild aqueous acidic solution. nih.gov This transformation is thought to proceed through a mechanism involving protonation, covalent hydration, and potentially a hydride transfer. A similar pathway could be envisioned for this compound, where the dibromomethyl group could facilitate a rearrangement leading to an 8-oxo-purine derivative.

The presence of the dibromomethyl group could also make the purine ring susceptible to cleavage under certain conditions. The high degree of positive charge induced at the C6 position could weaken the N1-C6 and C5-C6 bonds, potentially leading to ring opening upon treatment with strong nucleophiles or under harsh reaction conditions. However, specific studies on this aspect for this compound are not currently available.

Studies on the Chemical Stability and Degradation Pathways in Diverse Environments

The stability of this compound is influenced by environmental factors such as pH, temperature, and the presence of nucleophiles or enzymes.

In aqueous environments, particularly under neutral or basic conditions, the dibromomethyl group is expected to be susceptible to hydrolysis. This would likely proceed in a stepwise manner, first forming a bromohydroxymethyl intermediate, then a dihydroxymethyl group, which would be in equilibrium with the corresponding aldehyde (6-formyl-7H-purine). This reactivity is suggested by the behavior of similar compounds, where haloalkyl groups can be converted to carbonyls.

Enzymatic degradation is another important pathway. For example, the related compound 6-(bromomethyl)-9H-purine has been shown to be a substrate for xanthine (B1682287) oxidase. nih.gov This enzyme can both oxidize the purine ring and reduce the bromomethyl group to a methyl group. nih.gov It is plausible that this compound could also be a substrate for various metabolic enzymes, leading to its transformation and degradation in biological systems. The degradation of purines in the environment is a well-established pathway, ultimately leading to mineralization into compounds like ammonia (B1221849) and carbon dioxide. researchgate.netresearchgate.net

The following table summarizes the expected reactivity and potential degradation products of this compound based on the behavior of analogous compounds.

| Condition/Reagent | Expected Reaction Type | Potential Product(s) |

| Nucleophiles (e.g., R-NH₂, R-SH, R-O⁻) | Nucleophilic substitution at the dibromomethyl carbon | 6-(disubstituted methyl)-7H-purines |

| Mild aqueous acid | Rearrangement | 6-(bromomethyl)-8-oxo-7H-purine derivative |

| Aqueous base/hydrolysis | Hydrolysis of the dibromomethyl group | 6-formyl-7H-purine |

| Reducing agents | Reduction of the dibromomethyl group | 6-(bromomethyl)-7H-purine, 6-methyl-7H-purine |

| Oxidizing conditions (enzymatic) | Oxidation of the purine ring | Urate-like analogues |

Computational and Theoretical Studies on 6 Dibromomethyl 7h Purine

Application of Quantum Chemical Calculations for Molecular Electronic Structure Analysis

Quantum chemical calculations are a cornerstone of modern chemical research, providing a lens into the electronic behavior of molecules. For a compound like 6-(dibromomethyl)-7H-purine, these methods can elucidate its fundamental properties and reactivity.

Density Functional Theory (DFT) Analyses of Ground State and Transition State Geometries

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is routinely applied to determine the optimized geometries of molecules in their ground state, representing the most stable arrangement of atoms. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G**), would be used to predict bond lengths, bond angles, and dihedral angles. nih.gov

Furthermore, DFT is instrumental in locating and characterizing transition state geometries. These are critical for understanding reaction mechanisms, representing the highest energy point along a reaction coordinate. By mapping the potential energy surface, researchers can identify the energetic barriers for various chemical transformations involving the dibromomethyl group or the purine (B94841) core itself.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Their Correlation with Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, DFT calculations would provide the energies and spatial distributions of these orbitals. This information allows for the prediction of reactive sites. For instance, regions of high HOMO density would be susceptible to electrophilic attack, whereas areas with high LUMO density would be prone to nucleophilic attack. These theoretical predictions are invaluable for designing synthetic routes and understanding potential biological interactions.

Molecular Dynamics Simulations for Conformational and Interaction Analysis

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. This is particularly important for understanding the flexibility and intermolecular interactions of this compound.

Conformational Analysis and Tautomerism of the Purine Ring in Different States

The purine ring can exist in different tautomeric forms, which can significantly influence its chemical and biological properties. Computational studies on other purine derivatives, such as 6-oxy purines, have successfully used calculations of relative Gibbs free energies to determine the most stable tautomer in both the gas phase and in solution. nih.gov A similar approach for this compound would involve calculating the energies of different tautomers (e.g., 7H vs. 9H tautomers) to predict their relative populations.

MD simulations can further explore the conformational landscape of the molecule, including the rotation of the dibromomethyl group. By simulating the molecule's motion over nanoseconds or longer, researchers can identify the most populated conformations and the energy barriers between them.

Simulation of Interaction Dynamics with Aqueous and Biological Environments

The behavior of a molecule in a biological system is heavily influenced by its interactions with the surrounding environment, primarily water and biomolecules like proteins. MD simulations are an excellent tool for studying these interactions. By placing this compound in a simulated box of water molecules, one can analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions.

Furthermore, MD simulations can be employed to model the interaction of this compound with a specific biological target, such as an enzyme. nih.govnih.govmdpi.com These simulations can reveal the binding mode of the molecule within the active site, identify key interacting amino acid residues, and estimate the binding affinity. This information is crucial for structure-based drug design.

Development of Structure-Reactivity Correlations through Computational Modeling

By systematically modifying the structure of this compound in silico and calculating various quantum chemical descriptors, it is possible to develop structure-reactivity correlations. These computational models can establish relationships between molecular properties (such as electronic parameters, steric factors, and orbital energies) and the observed chemical or biological activity of a series of related compounds. nih.gov

For instance, by calculating properties for a range of substituted purine derivatives, one could build a quantitative structure-activity relationship (QSAR) model. Such a model could then be used to predict the reactivity or biological efficacy of new, unsynthesized derivatives, thereby guiding experimental efforts.

Based on a comprehensive search for scientific literature, there is currently insufficient publicly available research data to detail the specific molecular mechanisms of "this compound" as requested by the provided outline.

Studies detailing this specific compound's covalent adduct formation with DNA/RNA, its interference with replication and transcription, its induction of DNA damage, or its specific inhibition mechanisms on purine metabolic enzymes and ribonucleases could not be located. The search results pertain to general purine interactions, or the mechanisms of related but structurally distinct purine analogues.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail while adhering to the strict focus on "this compound".

An extensive search of publicly available scientific literature and databases has yielded no specific information regarding the biological or molecular mechanisms of the chemical compound This compound .

Therefore, it is not possible to provide an article on the "Molecular Mechanisms of Biological Activity of this compound" with the detailed subsections as requested. The current body of scientific research does not appear to contain studies on this specific compound's impact on:

Hsp90, Decaprenylphosphoryl-beta-D-ribose oxidase DprE1, or Viral RNA Polymerases

Cell Cycle Progression Regulation

Biochemical Pathways Leading to Apoptosis Induction

Molecular Modulation of Angiogenesis and Cell Migration Signaling Pathways

Comprehensive Structure-Mechanism Relationship Studies

Without any research data on this compound, any discussion of its biological activities or molecular mechanisms would be purely speculative and would not meet the required standards of scientific accuracy.

Molecular Mechanisms of Biological Activity of 6 Dibromomethyl 7h Purine

Comprehensive Structure-Mechanism Relationship Studies

Correlation of Dibromomethyl Reactivity and Purine (B94841) Scaffold Modifications with Observed Cellular and Molecular Outcomes

The biological activity of 6-(dibromomethyl)-7H-purine is intrinsically linked to the chemical reactivity of its dibromomethyl group and the inherent properties of the purine scaffold. The interplay between these two components dictates the compound's interactions with cellular macromolecules and its ultimate effect on biological systems. This section explores the correlation between the reactivity of the dibromomethyl moiety and modifications to the purine structure with the observed cellular and molecular outcomes, drawing parallels from related chemical structures to elucidate potential mechanisms.

The dibromomethyl group at the 6-position of the purine ring is a key determinant of the compound's biological action. This functional group is known for its electrophilic nature, rendering it susceptible to nucleophilic attack. This reactivity is central to its likely mechanism of action, which is presumed to involve the alkylation of biological macromolecules. nih.gov

In a study on substituted 5-nitropyrimidines, compounds bearing a 6-dibromomethyl group were found to exhibit significant antiproliferative activity. The transient nature of their effect on cell proliferation suggested a mechanism of action consistent with alkylation. nih.govnih.gov This suggests that this compound may act in a similar manner, with the dibromomethyl group serving as a reactive site for forming covalent bonds with nucleophilic residues in proteins and nucleic acids.

The purine scaffold itself is a critical component, providing the structural framework that allows the compound to be recognized and interact with biological targets. Purine analogs are a well-established class of compounds that can mimic endogenous purines, thereby interfering with various cellular processes, including nucleic acid synthesis and cell signaling. taylorandfrancis.comwikipedia.org

The nature of the substituent at the 6-position of the purine ring has been shown to be a critical factor in determining the biological activity of purine derivatives. nih.govnih.govresearchgate.net For instance, heterocyclic substitutions at this position can modulate the activity of compounds as modifiers of cardiac sodium channels. nih.gov This highlights the importance of the interplay between the substituent and the purine core in defining the pharmacological profile.

The cellular and molecular outcomes of this compound are therefore a composite of the alkylating potential of the dibromomethyl group and the ability of the purine scaffold to direct the molecule to specific biological targets. The purine ring may facilitate the compound's entry into cells via nucleoside transporters and guide its interaction with enzymes involved in purine metabolism or nucleic acid synthesis. Once in proximity to its target, the reactive dibromomethyl group can then form a covalent adduct, leading to inhibition of enzyme function or disruption of nucleic acid integrity.

Table 1: Correlation of Structural Features with Potential Biological Outcomes

| Structural Feature | Chemical Property | Potential Cellular/Molecular Outcome |

| 6-(dibromomethyl) group | Electrophilic, potential alkylating agent | Covalent modification of proteins and nucleic acids, enzyme inhibition, DNA damage |

| 7H-purine scaffold | Mimic of endogenous purines | Interference with purine metabolism, incorporation into nucleic acids, interaction with purine-binding proteins |

Advanced Analytical Methodologies for Characterization and Mechanistic Elucidation of 6 Dibromomethyl 7h Purine

Spectroscopic Techniques for Structural Confirmation and Reactivity Monitoring

Spectroscopic methods are indispensable for the structural elucidation and real-time monitoring of the reactivity of 6-(dibromomethyl)-7H-purine. These techniques offer insights into the molecular structure, electronic properties, and interactions with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for the Elucidation of Complex Adduct Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of the chemical structure of this compound and its adducts with biomolecules. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to establish connectivity and stereochemistry.

In studies of 6-substituted purines, NMR has been instrumental in confirming the site of substitution and the conformation of the molecule. nih.gov For instance, the chemical shifts of the purine (B94841) ring protons and carbons are sensitive to the nature of the substituent at the C6 position. The ¹H NMR spectrum of this compound in a suitable deuterated solvent would be expected to show characteristic signals for the purine ring protons and the dibromomethyl group.

When this compound forms covalent adducts with nucleophilic residues of proteins or DNA, NMR spectroscopy can identify the specific site of adduction. For example, the formation of an adduct with a cysteine residue in a protein would lead to significant changes in the chemical shifts of the protons and carbons in both the purine derivative and the amino acid residue. Advanced NMR techniques, such as transferred NOE experiments, can provide information about the conformation of the adduct within the biomolecule's binding pocket.

Hypothetical ¹H NMR Data for a this compound Adduct with Glutathione

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1 | 8.95 | s | 1H | Purine H8 |

| 2 | 8.70 | s | 1H | Purine H2 |

| 3 | 6.50 | t | 1H | CH(Br)-S |

| 4 | 4.80 | m | 1H | Glutathione α-CH |

| 5 | 4.10 | d | 2H | Glutathione γ-CH₂ |

| 6 | 3.90 | d | 2H | Glutathione Gly-CH₂ |

| 7 | 2.60 | t | 2H | Glutathione β-CH₂ |

This is a hypothetical data table for illustrative purposes.

High-Resolution Mass Spectrometry (MS) for the Identification of Novel Metabolites and Covalent Adducts

High-resolution mass spectrometry (HRMS) is a cornerstone technique for identifying and characterizing metabolites and covalent adducts of this compound due to its high sensitivity and mass accuracy. mdpi.comjst.go.jp Techniques such as liquid chromatography-mass spectrometry (LC-MS) allow for the separation of complex mixtures followed by precise mass determination. mdpi.comnih.gov

In metabolic studies, HRMS can identify products of oxidation, reduction, and conjugation reactions. For example, the metabolism of this compound in liver microsomes could lead to the formation of hydroxylated or glutathione-conjugated metabolites. The accurate mass measurement provided by HRMS allows for the determination of the elemental composition of these metabolites, facilitating their structural elucidation.

Furthermore, HRMS is invaluable for identifying covalent adducts with proteins and DNA. By analyzing proteolytic digests of proteins or enzymatic digests of DNA that have been treated with this compound, specific modified peptides or nucleosides can be identified by their characteristic mass shifts. Tandem mass spectrometry (MS/MS) experiments can then be used to sequence the modified peptide or fragment the modified nucleoside to pinpoint the exact site of adduction.

Potential Metabolites of this compound Identified by HRMS

| Metabolite | Proposed Structure | Exact Mass [M+H]⁺ |

| M1 | 6-(bromomethyl)-7H-purine | 214.9821 |

| M2 | 6-(hydroxymethyl)-7H-purine | 151.0569 |

| M3 | 6-formyl-7H-purine | 149.0412 |

| M4 | 7H-purine-6-carboxylic acid | 165.0358 |

| M5 | Glutathione conjugate | 522.1087 |

This is a hypothetical data table for illustrative purposes.

UV-Visible and Fluorescence Spectroscopy for Probing Molecular Interactions and Conformational Changes

UV-Visible and fluorescence spectroscopy are versatile techniques for studying the interactions of this compound with biomolecules and monitoring conformational changes. acs.orgresearchgate.net Purine derivatives typically exhibit characteristic UV absorbance maxima that can be sensitive to the local environment. ibna.ro

Binding of this compound to a protein or nucleic acid can lead to changes in its UV-Visible spectrum, such as a shift in the maximum absorbance wavelength (solvatochromic shift) or a change in molar absorptivity (hyperchromism or hypochromism). researchgate.net These changes can be monitored in titration experiments to determine binding affinities and stoichiometry.

Fluorescence spectroscopy offers higher sensitivity for studying molecular interactions. nih.govnih.gov While this compound itself may not be fluorescent, its interaction with a fluorescently labeled biomolecule or its ability to quench the intrinsic fluorescence of tryptophan residues in a protein can be used to probe binding events. nih.govmdpi.com Changes in fluorescence intensity, emission wavelength, or polarization can provide detailed information about the binding mechanism and any associated conformational changes in the biomolecule. nih.gov

Chromatographic Separation Techniques for Reaction Product and Biomolecule Analysis

Chromatographic techniques are essential for the separation, purification, and quantification of this compound, its reaction products, and its adducts with biomolecules.

High-Performance Liquid Chromatography (HPLC) for Compound Purity Assessment, Reaction Monitoring, and Adduct Quantification

High-performance liquid chromatography (HPLC) is a fundamental tool for the analysis of this compound and its derivatives. ibna.ro It is routinely used to assess the purity of the synthesized compound, monitor the progress of chemical reactions, and quantify the formation of adducts.

Reversed-phase HPLC with a C18 column is a common method for separating purine derivatives based on their hydrophobicity. ibna.ro A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, allows for the separation of compounds with a wide range of polarities. Detection is typically achieved using a UV detector set at a wavelength where the purine ring exhibits strong absorbance. ibna.ro

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a standard. This allows for the accurate determination of the concentration of this compound in a sample or the amount of a specific adduct formed in a reaction with a biomolecule.

Typical HPLC Conditions for the Analysis of this compound

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

This is a hypothetical data table for illustrative purposes.

Electrophoretic Techniques (e.g., Gel Electrophoresis) for Assessing DNA/RNA Integrity and Interaction with Proteins

Electrophoretic techniques, particularly agarose (B213101) gel electrophoresis, are widely used to assess the integrity of DNA and RNA and to study their interactions with small molecules like this compound. nih.gov

When DNA is incubated with this compound, the compound can form covalent adducts with the DNA bases, leading to structural distortions or even strand breaks. Agarose gel electrophoresis separates DNA fragments based on their size. nih.gov Untreated DNA will typically migrate as a single band corresponding to its intact size. In contrast, DNA that has been damaged by this compound may show a smear or additional bands corresponding to smaller fragments, indicating strand cleavage.

Furthermore, gel mobility shift assays can be used to study the binding of proteins to DNA that has been modified by this compound. If the adduction of the purine derivative to a specific DNA sequence enhances or inhibits the binding of a DNA-binding protein, this can be observed as a change in the migration of the DNA-protein complex in a polyacrylamide gel.

Biochemical and Cell-Based Assays for Enzyme Inhibition and Pathway Analysis

Biochemical and cell-based assays are fundamental in determining the biological activity of a novel compound. These assays can elucidate its mechanism of action, identify its molecular targets, and assess its impact on cellular pathways.

In vitro enzyme kinetic assays are crucial for quantifying the interaction between a compound and a purified enzyme. These assays determine the potency of inhibition and provide insights into the mechanism of binding. Key parameters derived from these studies include the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). The IC₅₀ value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%, while the Kᵢ is a more absolute measure of binding affinity.

For a purine analog like this compound, a likely target for investigation would be xanthine (B1682287) oxidase, an enzyme involved in purine metabolism. The inhibition of xanthine oxidase by various purine analogs has been well-documented. For instance, studies on 6-aminopurine and its derivatives have revealed potent inhibitory activity. Kinetic analyses of these interactions have identified both competitive and non-competitive modes of inhibition. uni.lunih.gov

Table 1: Examples of Xanthine Oxidase Inhibition by Purine Analogs

| Compound | IC₅₀ (µM) | Kᵢ (µM) | Mechanism of Inhibition | Reference |

|---|---|---|---|---|

| Allopurinol | 7.82 ± 0.12 | - | Competitive | uni.lu |

| 6-Aminopurine (Adenine) | 10.89 ± 0.13 | - | - | uni.lu |

| 2-Chloro-6(methylamino)purine | 10.19 ± 0.10 | - | Non-competitive | uni.lunih.gov |

| 2-Amino-6-hydroxy-8-mercaptopurine (AHMP) | 17.71 ± 0.29 (Substrate: Xanthine) 0.54 ± 0.01 (Substrate: 6-Mercaptopurine) | 5.78 ± 0.48 (Substrate: Xanthine) 0.96 ± 0.01 (Substrate: 6-Mercaptopurine) | - | nih.gov |

| 2-Amino-6-purinethiol (APT) | 16.38 ± 0.21 (Substrate: Xanthine) 2.57 ± 0.08 (Substrate: 6-Mercaptopurine) | 6.61 ± 0.28 (Substrate: Xanthine) 1.30 ± 0.09 (Substrate: 6-Mercaptopurine) | - | nih.gov |

Note: The data presented are for analogous compounds and not for this compound.

Cell-based assays provide a more physiologically relevant context to study the effects of a compound. These assays can confirm whether the compound engages its intended molecular target within a living cell and can reveal its broader effects on cellular pathways. A variety of cell-based assays are available to investigate the mechanism of action of purine analogs.

Given that many purine analogs interfere with DNA replication and cell proliferation, initial assays would likely involve assessing cytotoxicity and cell viability in various cell lines. wikipedia.org Subsequent assays would aim to elucidate the specific pathways affected. For example, if a compound is found to inhibit cell proliferation, further investigation might involve cell cycle analysis by flow cytometry to determine the specific phase of the cell cycle that is arrested.

Furthermore, purine metabolism is intricately linked to other metabolic pathways, such as serine synthesis. nih.gov Therefore, metabolomic studies, which analyze the global metabolic profile of cells upon treatment with the compound, can provide valuable insights into its mechanism of action. nih.gov Reporter gene assays are another powerful tool to monitor the activity of specific signaling pathways. These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is regulated by the pathway of interest.

Table 2: Representative Cell-Based Assays for Mechanistic Studies of Purine Analogs

| Assay Type | Objective | Example Application for Purine Analogs | Reference |

|---|---|---|---|

| Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo®) | To determine the concentration at which a compound affects cell viability. | Assessing the anti-proliferative effects of the compound on cancer cell lines. | sigmaaldrich.com |

| Cell Cycle Analysis (Flow Cytometry) | To identify the phase of the cell cycle at which a compound exerts its effects. | Determining if the compound causes cell cycle arrest at the G1, S, or G2/M phase. | wikipedia.org |

| Apoptosis Assays (e.g., Annexin V staining, Caspase activity) | To determine if the compound induces programmed cell death. | Investigating whether the cytotoxic effects are due to the induction of apoptosis. | nih.gov |

| Reporter Gene Assays | To monitor the activity of specific signaling pathways. | Assessing the modulation of pathways like mTORC1, which is involved in purine biosynthesis. | researchgate.net |

| Metabolomics Analysis | To obtain a global profile of metabolic changes induced by the compound. | Identifying alterations in purine and serine metabolism upon treatment. | nih.gov |

Note: This table provides examples of assays that could be applied to this compound based on studies of other purine analogs.

Advanced Imaging Techniques for Subcellular Localization and Interaction Visualization

Advanced imaging techniques are invaluable for visualizing the subcellular localization of a compound and its interactions with molecular targets in real-time. These methods provide spatial and temporal information that is often not obtainable through biochemical or other cell-based assays.

To visualize a small molecule like this compound using fluorescence microscopy, it would typically need to be chemically modified with a fluorophore. The choice of fluorophore and the site of attachment are critical to ensure that the biological activity of the parent compound is retained. nih.gov Once a fluorescent probe is developed, it can be used in a variety of imaging applications.

Confocal microscopy can be used to determine the subcellular compartments where the compound accumulates. For example, fluorescently labeled kinase inhibitors have been used to visualize their target kinases, which can be localized to distinct subcellular structures during different phases of the cell cycle. nih.gov Live-cell imaging allows for the dynamic tracking of the compound and its target, providing insights into their interactions in real-time. elifesciences.org

In addition to direct labeling of the compound, indirect methods can also be used. For instance, if the compound is known to bind to a specific protein, that protein can be tagged with a fluorescent protein (e.g., GFP or mCherry). Changes in the localization or dynamics of the fluorescently tagged protein upon treatment with the compound can then be monitored. Furthermore, techniques like Förster Resonance Energy Transfer (FRET) can be used to study the direct interaction between a fluorescently labeled compound and a fluorescently tagged target protein.

Another approach is the use of radiolabeled small molecules for imaging with Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). nih.gov This technique is particularly useful for in vivo imaging to study the biodistribution of the compound in animal models. nih.gov

Table 3: Advanced Imaging Techniques for Studying Small Molecule-Target Interactions

| Technique | Principle | Application for this compound |

|---|---|---|

| Confocal Fluorescence Microscopy | Uses a pinhole to reject out-of-focus light, providing high-resolution optical sections of a sample. | To determine the subcellular localization of a fluorescently labeled derivative of the compound. |

| Live-Cell Imaging | Time-lapse microscopy of living cells to observe dynamic cellular processes. | To track the movement and interactions of the fluorescently labeled compound in real-time. |

| Förster Resonance Energy Transfer (FRET) | A mechanism describing energy transfer between two light-sensitive molecules. | To confirm direct binding between a fluorescently labeled compound and its fluorescently tagged target protein. |

| Positron Emission Tomography (PET) / Single Photon Emission Computed Tomography (SPECT) | Nuclear medicine functional imaging techniques that are used to observe metabolic processes in the body. | To visualize the in vivo biodistribution of a radiolabeled derivative of the compound in animal models. |

Prospective Research Directions and Translational Potential in Chemical Biology

Exploration of Novel and Diversified Synthetic Routes for Expanding the Chemical Space of Halomethyl Purines

The advancement of research into halomethyl purines is intrinsically linked to the development of versatile and efficient synthetic methodologies. Expanding the accessible chemical space of these compounds is crucial for fine-tuning their properties and exploring a wider range of biological activities.

Current synthetic strategies often begin with commercially available purine (B94841) derivatives, such as 6-chloropurine (B14466) or 2-amino-6-chloropurine. researchgate.net A primary challenge is the selective and controlled introduction of the halomethyl group. Traditional methods can be harsh and may lack the specificity required for complex precursors.

Recent innovations in organic synthesis offer promising avenues for overcoming these limitations. Palladium-catalyzed cross-coupling reactions, for instance, have been successfully employed for the synthesis of 6-(hydroxymethyl)purine derivatives from 6-halopurines. nih.gov This approach could be adapted for the synthesis of halomethyl analogs by using appropriate reagents. Another area of exploration is the development of novel alkylation procedures, which could provide milder and more selective routes to these compounds, avoiding the use of highly toxic reagents. nih.gov

Furthermore, solid-phase synthesis techniques, such as on-column Sonogashira coupling used for 6-alkynylated purines, could potentially be adapted for the introduction of halomethyl moieties, enabling the rapid generation of libraries of compounds for screening. mdpi.com The diversification of the purine core itself, through the synthesis of isosteres like pyrrolopyrimidines and pyrazolopyrimidines, can also yield novel compounds with unique electronic and steric properties. mdpi.comnih.gov

Table 1: Comparison of Synthetic Strategies for 6-Substituted Purines

| Synthetic Strategy | Key Reagents/Catalysts | Potential Advantages | Applicability to Halomethyl Purines | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | Amines, Mercaptans | Straightforward, readily available starting materials. | Limited to specific precursors; may lack selectivity. | researchgate.net |

| Pd-Catalyzed Cross-Coupling | Palladium catalysts, Organozinc reagents | High efficiency and selectivity. | Adaptable for introducing functionalized methyl groups. | nih.gov |

| Novel Alkylation Procedures | Various alkylating agents | Can avoid harsh or toxic reagents like diazomethane. | Offers milder conditions for sensitive substrates. | nih.gov |

| On-Column Solid-Phase Synthesis | Sonogashira or Suzuki coupling reagents | Enables rapid library synthesis and purification. | Potentially adaptable for high-throughput synthesis. | mdpi.com |

In-depth Mechanistic Studies of DNA/RNA Adduct Formation, Repair Pathways, and Their Biological Consequences

The electrophilic nature of the dibromomethyl group suggests that 6-(dibromomethyl)-7H-purine can react with nucleophilic sites in biomolecules, most notably DNA and RNA. Understanding the mechanisms of adduct formation, the cellular responses to this damage, and the ultimate biological outcomes is a critical area of research.

DNA/RNA Adduct Formation: The purine bases in DNA, particularly guanine (B1146940) and adenine (B156593), are rich in nucleophilic sites susceptible to electrophilic attack. nih.gov It is hypothesized that this compound could form covalent adducts at positions such as the N7 of guanine or the N1 and N6 of adenine. The formation of such adducts can distort the nucleic acid structure, interfering with fundamental processes like replication and transcription. nih.gov The specific adducts formed would need to be identified and characterized using techniques like isotope-dilution UPLC-MS/MS. nih.gov

Repair Pathways: Cells possess a sophisticated network of DNA repair pathways to counteract damage. The type of adduct formed by this compound would likely determine the primary repair mechanism. Small, non-helix-distorting adducts are often handled by the Base Excision Repair (BER) pathway. However, bulkier adducts that disrupt the double helix may trigger Nucleotide Excision Repair (NER) or other pathways. Studies have shown a strong correlation between purine metabolism and DNA damage repair, suggesting that the availability of purine nucleotides can influence the efficiency of these repair processes. biorxiv.orgnih.govbiorxiv.org A deficiency in specific repair pathways, such as a lack of Hypoxanthine-guanine phosphoribosyltransferase (HPRT), can lead to an overproduction of purines and altered cellular responses to DNA damage. pressbooks.pub

Biological Consequences: If DNA adducts formed by this compound evade or overwhelm cellular repair mechanisms, they can lead to significant biological consequences. These can range from mutations, if the damaged template is read incorrectly during DNA replication, to the stalling of replication forks, which can trigger cell cycle arrest or apoptosis. nih.gov The accumulation of DNA damage is a hallmark of many diseases, and understanding the specific consequences of adducts from this class of compounds is essential for evaluating their therapeutic potential and toxicological profile.

Rational Design Principles for Novel Purine Analogs with Precisely Tuned Reactivity and Molecular Target Engagement

The purine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors and other therapeutic agents. nih.govmdpi.com The rational design of novel analogs based on the this compound structure allows for the precise tuning of chemical reactivity and target specificity.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the purine core and the 6-position substituent is key to establishing a clear structure-activity relationship (SAR). For instance, modifying the halogen atoms in the dibromomethyl group (e.g., to dichloromethyl or difluoromethyl) would alter the electrophilicity and leaving group potential, thereby tuning the compound's reactivity towards nucleophiles. chemsynthesis.com Additionally, substitutions at other positions on the purine ring, such as the N9 or C2 positions, can profoundly influence how the molecule fits into a target protein's binding pocket, enhancing selectivity. nih.govnih.gov

Table 2: Design Principles for Modifying Purine Analogs

| Modification Site | Example Modification | Anticipated Effect | Reference |

|---|---|---|---|

| C6-Substituent | Varying halogens (F, Cl, Br); altering chain length. | Tunes electrophilic reactivity and covalent bond formation potential. | chemsynthesis.comnih.gov |

| N9-Position | Addition of aryl or alkyl groups. | Can improve binding affinity and selectivity for specific targets (e.g., kinases). | acs.org |

| C2-Position | Introduction of amine or other functional groups. | Can establish new hydrogen bonds or hydrophobic interactions within a binding site. | researchgate.net |

| Purine Core | Isosteric replacement (e.g., pyrazolopyrimidine). | Alters physicochemical properties and can lead to improved pharmacological profiles. | mdpi.com |

Target Engagement: The goal of rational design is to create analogs that engage specific molecular targets. For example, many purine-based inhibitors target the ATP-binding site of kinases. mdpi.com By modifying the structure of this compound, it may be possible to direct its reactivity towards a specific cysteine or other nucleophilic residue within the binding site of a target protein, leading to irreversible inhibition. This covalent targeting strategy can offer advantages in terms of potency and duration of action. The design process can be guided by computational modeling and structural biology to predict how different analogs will interact with the target protein. nih.gov

Development of Chemical Probes Based on this compound for Target Identification and Validation in Biological Systems

A well-characterized chemical probe is a small molecule that can be used to study the function of a specific protein target in a cellular or in vivo context. nih.govopentargets.org Given its inherent reactivity, this compound represents an excellent starting point for the development of chemical probes for target identification and validation.

Probe Design and Synthesis: To be an effective probe, a molecule must possess several key properties, including potency, selectivity, and cell permeability. opentargets.org A chemical probe derived from this compound would typically consist of three components: the reactive purine scaffold for target engagement, a linker, and a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety for affinity purification). mdpi.com The synthesis of such probes would involve developing chemical strategies to attach the linker and tag without compromising the reactivity of the dibromomethyl group. It is also crucial to synthesize a chemically similar but inactive control compound, perhaps by replacing the dibromomethyl group with a non-reactive methyl group, to distinguish on-target effects from off-target or non-specific effects. nih.govyoutube.com

Target Identification and Validation: Once a suitable probe is developed, it can be used in chemical proteomics experiments to identify its cellular targets. mdpi.com In a typical workflow, the probe is incubated with cell lysates or live cells, where it will covalently bind to its target proteins. The reporter tag is then used to isolate the probe-protein complexes, and the identity of the bound proteins is determined by mass spectrometry. mdpi.com This approach, known as activity-based protein profiling (ABPP) or compound-centric chemical proteomics, is a powerful method for discovering the molecular targets of a bioactive compound and elucidating its mechanism of action. mdpi.comnih.gov Validation of these targets can then be pursued using complementary biological techniques like RNAi or CRISPR. opentargets.org The development of probes from the this compound scaffold could therefore illuminate new target-disease links and provide valuable tools for the broader scientific community. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.